molecular formula C15H13ClN2O2 B5729729 N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide

N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide

Cat. No. B5729729
M. Wt: 288.73 g/mol
InChI Key: HAFJOHUWXNZTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential in cancer treatment. It is a derivative of irinotecan, a chemotherapeutic drug used to treat various types of cancer. SN-38 is a promising candidate for cancer treatment due to its high potency and selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide involves the inhibition of topoisomerase I. Topoisomerase I is an enzyme that is responsible for the unwinding and re-ligation of DNA during replication and repair. N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide binds to the active site of topoisomerase I, preventing it from re-ligating the DNA strand that it has unwound. This leads to the formation of a stable cleavage complex, which ultimately results in DNA damage and cell death.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is due to the activation of a number of signaling pathways that ultimately lead to the activation of caspases, enzymes that are responsible for the breakdown of cellular components. N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment, as the growth of new blood vessels is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has a number of advantages and limitations for laboratory experiments. One advantage is its high potency and selectivity towards cancer cells. This makes it an effective tool for studying the mechanisms of cancer cell death and for screening potential anticancer drugs. However, one limitation is its poor solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has a short half-life, which can make it difficult to maintain consistent drug levels in vivo.

Future Directions

There are a number of future directions for research on N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide. One area of interest is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide treatment. This could help to identify patients who are most likely to benefit from N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide therapy and could inform the development of personalized cancer treatments. Additionally, there is interest in the development of combination therapies that can enhance the efficacy of N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide and reduce the risk of drug resistance.

Synthesis Methods

N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide is synthesized from irinotecan, a prodrug that is converted into N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide in the liver. The synthesis of irinotecan involves the reaction of camptothecin, a natural product derived from the bark of the Camptotheca acuminata tree, with a series of chemical reagents. The resulting irinotecan is then converted into N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide through a process of deesterification.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, and ovarian cancer. N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide prevents cancer cells from dividing and proliferating, ultimately leading to cell death.

properties

IUPAC Name

N-(2-carbamoylphenyl)-3-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-9-6-7-10(8-12(9)16)15(20)18-13-5-3-2-4-11(13)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFJOHUWXNZTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-3-chloro-4-methylbenzamide

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